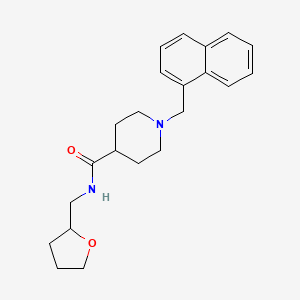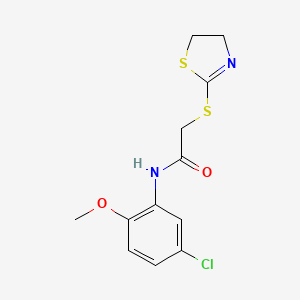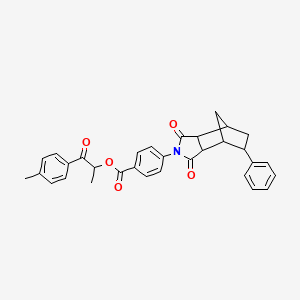![molecular formula C26H24N4O4S2 B12462449 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12462449.png)
4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-nitro-N-[2-({1-oxo-1-[(2,4,6-triméthylphényl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide est un composé organique complexe ayant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau benzamide substitué par un groupe nitro et un fragment benzothiazole, qui est lui-même fonctionnalisé par un groupe sulfanyl et un groupe triméthylphénylamino. La structure unique de ce composé en fait un sujet intéressant pour la synthèse et l'analyse chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-nitro-N-[2-({1-oxo-1-[(2,4,6-triméthylphényl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent l'acide 4-nitrobenzoïque, la 2-aminobenzothiazole et la 2,4,6-triméthylaniline. La voie de synthèse peut impliquer les étapes suivantes :
Formation de l'intermédiaire benzothiazole : La réaction entre la 2-aminobenzothiazole et la 2,4,6-triméthylaniline en présence d'un catalyseur approprié forme l'intermédiaire benzothiazole.
Introduction du groupe sulfanyl : L'intermédiaire est ensuite mis à réagir avec un agent sulfanylant pour introduire le groupe sulfanyl.
Couplage avec l'acide 4-nitrobenzoïque : La dernière étape consiste à coupler l'intermédiaire benzothiazole modifié avec l'acide 4-nitrobenzoïque dans des conditions réactionnelles appropriées pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse décrite ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs avancés, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-nitro-N-[2-({1-oxo-1-[(2,4,6-triméthylphényl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Réduction : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Substitution : Les fragments benzamide et benzothiazole peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro produit un dérivé amino, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles benzamide ou benzothiazole.
Applications de la recherche scientifique
Le 4-nitro-N-[2-({1-oxo-1-[(2,4,6-triméthylphényl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé de départ pour le développement de médicaments.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-nitro-N-[2-({1-oxo-1-[(2,4,6-triméthylphényl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant des enzymes spécifiques impliquées dans les processus biologiques.
Interagissant avec les récepteurs : Modulant l'activité des récepteurs pour influencer les voies de signalisation cellulaire.
Modifiant l'expression génique : Affectant l'expression des gènes liés à son activité biologique.
Applications De Recherche Scientifique
4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-nitro-N-(2-oxo-1,3-oxazolidin-3-yl)benzènesulfonamide : Partage le noyau nitrobenzamide mais diffère par les substituants sur le cycle benzothiazole.
Dérivés de la 2,4,6-triméthylphénylamino : Composés avec des groupes triméthylphénylamino similaires mais des structures de base différentes.
Unicité
Le 4-nitro-N-[2-({1-oxo-1-[(2,4,6-triméthylphényl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et des propriétés chimiques et biologiques qui en résultent.
Propriétés
Formule moléculaire |
C26H24N4O4S2 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
4-nitro-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H24N4O4S2/c1-14-11-15(2)23(16(3)12-14)29-24(31)17(4)35-26-28-21-10-7-19(13-22(21)36-26)27-25(32)18-5-8-20(9-6-18)30(33)34/h5-13,17H,1-4H3,(H,27,32)(H,29,31) |
Clé InChI |
OHWMMCGJYGTUPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)

